molecular formula C4H5N3O3 B15203767 4-amino-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 89033-46-5

4-amino-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B15203767
CAS No.: 89033-46-5
M. Wt: 143.10 g/mol
InChI Key: DFZDSVCIGKAJGT-UHFFFAOYSA-N
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Description

4-amino-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is an organic compound with a complex structure It belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the reaction of 1-(4-amino-2-sulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid with appropriate reagents . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced equipment and techniques to control the reaction parameters, such as temperature, pressure, and pH, to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

4-amino-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

4-amino-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is unique due to its specific functional groups and the potential for diverse chemical modifications. Its structure allows for various chemical reactions, making it a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

89033-46-5

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

4-amino-5-oxo-1,4-dihydropyrazole-3-carboxylic acid

InChI

InChI=1S/C4H5N3O3/c5-1-2(4(9)10)6-7-3(1)8/h1H,5H2,(H,7,8)(H,9,10)

InChI Key

DFZDSVCIGKAJGT-UHFFFAOYSA-N

Canonical SMILES

C1(C(=NNC1=O)C(=O)O)N

Origin of Product

United States

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